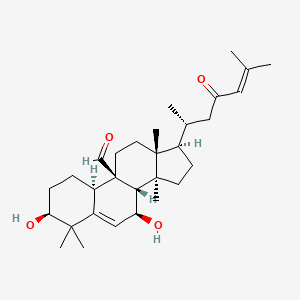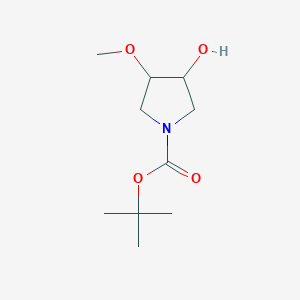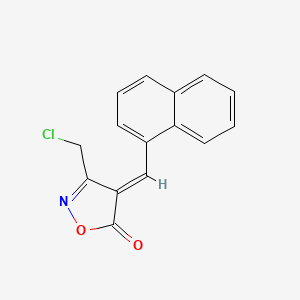![molecular formula C13H12ClNO4 B3083416 (4E)-3-(chloromethyl)-4-[(2,4-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one CAS No. 1142199-04-9](/img/structure/B3083416.png)
(4E)-3-(chloromethyl)-4-[(2,4-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one
Vue d'ensemble
Description
(4E)-3-(chloromethyl)-4-[(2,4-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one, also known as 3-chloromethyl-4-[2,4-dimethoxy-phenylmethylidene]-1,2-oxazol-5-one, is a small molecule that has recently gained attention in the field of organic chemistry due to its potential applications in various scientific research areas. This molecule is a heterocyclic compound, containing both carbon and nitrogen atoms in its structure. It is a highly reactive and versatile molecule that can be used as a starting material for the synthesis of various other compounds.
Applications De Recherche Scientifique
Nonlinear Optical Properties
- Photophysical and Nonlinear Optical Behavior : A study on similar oxazol-5-one derivatives highlights their potential in nonlinear optical applications. These compounds exhibit significant third-order nonlinear optical properties, making them suitable for optical limiting applications (Murthy et al., 2013).
Synthetic Utility
- Synthesis of Extended Oxazoles : Oxazoles, like the one , have been used as scaffolds in chemical synthesis. They are reactive and versatile, enabling the creation of various substituted oxazoles, useful in further chemical syntheses (Patil & Luzzio, 2016).
- Chiral Auxiliary Bearing Isocyanides : These compounds can be useful in asymmetric synthesis, as demonstrated in a study where chiral oxazoles exhibited high fluorescence quantum yields, indicating their utility in spectroscopic applications (Tang & Verkade, 1996).
Molecular Interactions and Analysis
- Structural and Vibrational Analysis : A study on similar compounds has been conducted to understand their structural and vibrational properties, offering insights into the molecular behavior of such oxazoles (Wojciechowski & Płoszaj, 2020).
- Weak Hydrogen Bonds and Stacking Interactions : Oxazolidine derivatives show complex intermolecular interactions, including weak hydrogen bonds and π-π stacking, which are crucial in understanding their chemical behavior and potential applications in material science (Nogueira et al., 2015).
Propriétés
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(2,4-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-17-9-4-3-8(12(6-9)18-2)5-10-11(7-14)15-19-13(10)16/h3-6H,7H2,1-2H3/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDNRRRYSZDSNZ-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=NOC2=O)CCl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=NOC2=O)CCl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B3083344.png)
![3-(3-(Tert-butyl)-4-hydroxy-5-(5-methoxy-2H-benzo[D][1,2,3]triazol-2-YL)phenoxy)propyl methacrylate](/img/structure/B3083349.png)

![(8S,9S,10R,13R,14S,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B3083355.png)

![4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3083384.png)



![(4E)-3-(chloromethyl)-4-[(2,3-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083408.png)
![(4E)-3-(chloromethyl)-4-[(3,4-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083424.png)

![(4E)-4-[4-(benzyloxy)benzylidene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B3083446.png)